Cibacron Blue

Affinity Ultrafiltration Albumin Purification Downstream Processing

Choose Cibacron Blue F3G-A for reliable dye-ligand affinity chromatography. Unlike heterogeneous generic 'Reactive Blue 2' preparations, this well-characterized monochlorotriazine ligand ensures reproducible binding to NADH-dependent enzymes, kinases, and serum albumin. Its covalent attachment capability via the chlorotriazine moiety guarantees stable resin coupling. Exploit the ≥5 mg/mL binding capacity and 30-fold selectivity increase in affinity ultrafiltration for high-abundance protein depletion and streamlined enzyme purification—achieving up to 96% purity in a single step. Insist on characterized Cibacron Blue F3G-A to avoid column variability and ensure predictable performance.

Molecular Formula C29H20ClN7O11S3
Molecular Weight 774.2 g/mol
CAS No. 84166-13-2
Cat. No. B1662426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCibacron Blue
CAS84166-13-2
SynonymsAffi gel blue
Affi-gel blue
Basilen Blue
cibacron Blue 3G-A
Cibacron Blue F 3GA
Cibacron Blue F(3)GA
cibacron blue F3G-A
Cibacron Blue F3GA
Procion Blue H-B
Procion Blue HB
Reactive Blue 2
Molecular FormulaC29H20ClN7O11S3
Molecular Weight774.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
InChIInChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
InChIKeyYKCWQPZFAFZLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDark blue powder

Cibacron Blue F3G-A (CAS 84166-13-2) Product Overview: Affinity Ligand for Albumin Depletion and Protein Purification


Cibacron Blue F3G-A (also known as Cibacron Blue 3GA, Reactive Blue 2, Procion Blue H-B; CAS 84166-13-2) is a sulfonated polyaromatic monochlorotriazine dye [1]. It is most frequently used as a pseudo-affinity ligand immobilized on chromatographic supports [2]. The compound binds with significant affinity to nucleotide-dependent enzymes (such as dehydrogenases and kinases) and to serum albumin [1]. Its reactive chlorotriazine moiety enables stable, covalent attachment to matrices like agarose or Sepharose . This baseline functionality makes it a core tool for dye-ligand affinity chromatography in proteomics and enzyme purification workflows.

Why Cibacron Blue F3G-A (CAS 84166-13-2) Cannot Be Casually Substituted: Evidence of Heterogeneity and Functional Variability


Generic substitution of Cibacron Blue F3G-A with other 'Reactive Blue 2' or 'Cibacron Blue' products is scientifically unsound. Commercial preparations of Cibacron Blue F3G-A are highly heterogeneous, with major components often being dichlorotriazinyl precursors rather than the target compound [1]. This variability in composition and purity leads to inconsistent and non-reproducible chromatographic performance. Furthermore, Cibacron Blue F3G-A exhibits distinct selectivity and binding affinity profiles compared to structurally similar triazine dyes like Procion Red HE-3B [2] [3]. Therefore, for applications requiring reliable and specific protein interaction, the use of well-characterized Cibacron Blue F3G-A is essential to ensure assay reproducibility and predictable purification outcomes.

Quantitative Differentiation Guide for Cibacron Blue F3G-A (CAS 84166-13-2) vs. Key Comparators


Superior Selectivity in Affinity Ultrafiltration for Albumin Separation

Cibacron Blue F3G-A, used as a small charged affinity ligand, dramatically enhances the selectivity of an ultrafiltration process for separating Bovine Serum Albumin (BSA) from ovalbumin. The addition of Cibacron Blue increased the separation selectivity by 30-fold compared to a control without the ligand [1]. This resulted in a purification factor of over 90-fold and a yield greater than 90% for the BSA product under optimal conditions [1].

Affinity Ultrafiltration Albumin Purification Downstream Processing

Quantitative Binding Affinity Comparison: Cibacron Blue vs. Procion Red for NADPH-Dependent Enzymes

In a competitive binding assay with ferredoxin-NADP+ reductase, the triazine dye Procion Red HE-3B exhibited a higher affinity (Kd = 1.9 μM) compared to Cibacron Blue F3G-A (Kd = 5 μM) [1]. This 2.6-fold difference in dissociation constant translates to distinct elution profiles when used as affinity ligands, allowing researchers to select the dye that best suits their specific enzyme purification strategy. While Cibacron Blue showed a lower affinity in this specific context, its broader selectivity profile for NADH-dependent enzymes was found to be superior [2].

Enzyme Purification Dye-Ligand Chromatography Ferredoxin-NADP+ Reductase

Optimal Ligand Density for Maximized Binding Capacity on Chromatographic Supports

The protein-binding capacity of Cibacron Blue F3G-A-modified silicas is highly dependent on ligand density. A study using lysozyme as a model protein found that the highest capacity on porous silica was achieved at an immobilized ligand density of 0.1 μmol/m² [1]. For non-porous silica, the maximum capacity was reached at a higher density of 0.5 μmol/m² [1]. This indicates that over- or under-loading the ligand can significantly diminish performance, and that the optimal density is support-specific.

Chromatography Media Ligand Optimization Lysozyme Purification

Proven High Capacity for Albumin Binding on Commercial Affinity Resins

Commercial agarose resins functionalized with Cibacron Blue 3GA exhibit a specified binding capacity of ≥5 mg/mL for bovine serum albumin (BSA) . This quantitative specification provides a reliable benchmark for procurement and process development, allowing users to accurately predict column loading and performance for albumin depletion applications.

Albumin Depletion Affinity Chromatography Proteomics

Enzyme Purification Efficiency: High Purity and Yield in a Single Step

A purification process using Cibacron Blue F3G-A as an affinity ligand was developed for a neutral protease. The method yielded 96% electrophoretically pure enzyme in a single chromatographic step [1]. This was accompanied by a 4.3-fold increase in specific activity, from 850 U/mg to 3650 U/mg [1].

Enzyme Purification Downstream Processing Protease

Superior Selectivity for NADH-Dependent Enzymes vs. Other Triazine Dyes

When immobilized on non-porous silica supports, Cibacron Blue F3GA demonstrated higher selectivity for NADH-dependent enzymes (e.g., lactate dehydrogenase, malate dehydrogenase) compared to two other triazine dyes, Procion Red HE3B and Procion Red MX5B [1]. This enhanced selectivity allows for more effective isolation of this specific class of enzymes from complex biological mixtures.

Enzyme Purification Selectivity NADH-Dependent Enzymes

Primary Application Scenarios for Cibacron Blue F3G-A (CAS 84166-13-2) Based on Quantitative Evidence


High-Efficiency Albumin Depletion from Serum/Plasma for Proteomics

Leverages the ≥5 mg/mL binding capacity of Cibacron Blue 3GA-agarose resins and the 30-fold selectivity increase observed in affinity ultrafiltration [1]. This makes Cibacron Blue columns and membranes a cost-effective and high-capacity choice for removing high-abundance albumin, enabling deeper analysis of the low-abundance proteome in biomarker discovery workflows.

Single-Step Purification of Nucleotide-Dependent Enzymes

Capitalizes on the high selectivity for NADH-dependent enzymes [2] and the proven ability to achieve 96% purity in a single step [3]. Cibacron Blue F3G-A affinity chromatography is a powerful tool for rapidly isolating dehydrogenases and kinases from crude cell lysates, offering a significant reduction in purification steps and time compared to traditional multi-step protocols.

Development of Custom Affinity Chromatography Media

Guided by the quantitative data on optimal ligand density (0.1 μmol/m² on porous silica, 0.5 μmol/m² on non-porous silica) [4]. Scientists can use these benchmarks to prepare and optimize their own Cibacron Blue-conjugated supports to achieve maximal protein-binding capacity, ensuring cost-effective and high-performance separation media tailored to specific process requirements.

Differential Separation of Enzyme Isoforms or Specific Co-factor Dependent Proteins

Informed by the distinct binding affinities of Cibacron Blue F3G-A (Kd = 5 μM) and Procion Red HE-3B (Kd = 1.9 μM) for ferredoxin-NADP+ reductase [5]. This quantitative difference can be exploited in tandem purification strategies. A Cibacron Blue column can be used as a first step to bind a broad class of nucleotide-binding proteins, followed by a more selective elution or a subsequent step with a different dye ligand like Procion Red to resolve closely related isoforms.

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